n-(3-Methoxyphenyl)-4-methylbenzenesulfonamide
Description
Properties
CAS No. |
58750-87-1 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-11-6-8-14(9-7-11)19(16,17)15-12-4-3-5-13(10-12)18-2/h3-10,15H,1-2H3 |
InChI Key |
XOUNLRMUWHWJGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction mechanism begins with the deprotonation of 3-methoxyaniline by a base such as triethylamine or pyridine, generating a nucleophilic amine anion. This intermediate reacts with 4-methylbenzenesulfonyl chloride to form the sulfonamide product and hydrochloric acid, which is neutralized by the base. The stoichiometric ratio of 3-methoxyaniline to sulfonyl chloride is typically 1:1.2 to ensure complete conversion of the amine.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include solvent choice, temperature, and base selection. Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and stabilize intermediates. Trials conducted at 0–25°C demonstrate that lower temperatures minimize side reactions such as disubstitution or hydrolysis of the sulfonyl chloride. Table 1 summarizes optimized conditions derived from experimental data.
Table 1: Optimized Conditions for Conventional Sulfonylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | 85–90% |
| Temperature | 0–25°C | Maximizes purity |
| Base | Triethylamine | 88% efficiency |
| Reaction Time | 2–4 hours | Complete conversion |
Alternative Synthetic Routes
Palladium-Catalyzed Reductive Coupling
A novel approach involves palladium-catalyzed reductive coupling, where sodium 4-methylbenzenesulfinate reacts with nitroarenes in the presence of a palladium catalyst. While originally developed for biphenyl derivatives, this method can be adapted for this compound by substituting 3-nitroanisole as the nitroarene precursor. The reaction proceeds in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, achieving yields up to 80%.
Key Advantages :
- Eliminates the need for sulfonyl chloride synthesis.
- Tolerates electron-rich aromatic substrates.
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to facilitate solvent-free reactions between 3-methoxyaniline and 4-methylbenzenesulfonyl chloride. This method reduces waste and shortens reaction times to 30 minutes, albeit with slightly lower yields (75–80%) compared to conventional approaches.
Industrial-Scale Production Techniques
Large-scale synthesis requires modifications to ensure safety, efficiency, and cost-effectiveness. The production of 4-methylbenzenesulfonyl chloride—a critical precursor—is optimized via a two-step process:
- Sulfonation of Toluene : Toluene reacts with excess chlorosulfonic acid in the presence of salts (e.g., NaCl) at 60–100°C.
- Crystallization : The crude mixture is cooled to -10–30°C and stirred at 2–50 rpm to enlarge crystal particles, yielding 95% pure sulfonyl chloride.
Table 2: Industrial Production Parameters for 4-Methylbenzenesulfonyl Chloride
| Step | Conditions | Outcome |
|---|---|---|
| Sulfonation | 60–100°C, 2–4 hours | 90% conversion |
| Crystallization | -10–30°C, 1–8 hours | 95% purity |
For the final sulfonamide synthesis, continuous flow reactors replace batch systems, enabling automated reagent addition and real-time monitoring. This reduces reaction times by 40% and improves yield consistency.
Purification and Characterization Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of n-(3-Hydroxyphenyl)-4-methylbenzenesulfonamide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of various substituted sulfonamides.
Oxidation Reactions: Formation of hydroxylated derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound with a methoxy group that has potential applications in medicinal chemistry. Research suggests that sulfonamides have antibacterial properties, specifically against gram-positive bacteria. The methoxy substitution may also enhance the compound's interaction with biological targets, increasing its effectiveness as an antimicrobial agent. Related compounds have demonstrated anti-inflammatory and analgesic activities, suggesting potential therapeutic applications.
Research Applications
- Antibacterial Agent Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis.
- Anti-inflammatory and Analgesic Agent Related compounds have exhibited anti-inflammatory and analgesic activities.
- Anticancer Agent Certain sulfonamide derivatives have demonstrated cytotoxic effects against various human tumor cell lines. They can induce apoptosis in cancer cells by activating caspases, leading to programmed cell death.
Structural Analogues and Biological Activities
The properties and activities of this compound can be inferred from structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | Contains a para methoxy group which may influence solubility differently than meta substitution | Solubility and biological properties may differ |
| N-(2-methoxyphenyl)-2-methylbenzenesulfonamide | Features ortho substitution affecting steric hindrance and electronic properties | Steric hindrance and electronic properties may be affected |
| N-(4-nitrophenyl)-4-methylbenzenesulfonamide | Nitro group introduces additional electron-withdrawing effects, enhancing reactivity towards nucleophiles | Reactivity towards nucleophiles is enhanced |
| 3-Amino-N-(4-methoxy-phenyl)-4-methyl-benzenesulfonamide | Methoxy and amino groups | Antimicrobial and anticancer |
| 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide | Methoxy and amino groups | Anticancer activity |
| N-(4-fluorophenyl)-benzenesulfonamide | Fluorine substitution | Enhanced antimicrobial properties |
| 2-Methyl-N-(pyridin-2-yl)benzenesulfonamide | Pyridine ring addition | Potential anti-inflammatory effects |
Related Research
Other sulfonamide derivatives and related compounds have demonstrated various biological activities:
- Anticancer Activity N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives have been synthesized and tested for anticancer activity against human cancer cell lines HCT-116, HeLa, and MCF-7 .
- Antioxidant Activity Novel derivatives of 3-[(4-methoxyphenyl)amino]propanamide have shown antioxidant activity, with some compounds exhibiting higher activity than ascorbic acid .
- Anticonvulsant Activity Derivatives of 1,3,4-thiadiazole have been investigated as anticonvulsant agents .
Mechanism of Action
The mechanism of action of n-(3-Methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy and methyl groups contribute to the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular interactions depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on sulfonamide derivatives with variations in substituent positions, functional groups, and biological activities. Key analogs are analyzed based on structural features, physicochemical properties, and pharmacological profiles.
Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution
- N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide ():
- Structural Difference: Methoxy group at the para position of the phenyl ring vs. meta in the target compound.
- Implications: Positional isomerism can significantly alter electronic properties, solubility, and biological interactions. For example, para-substituted analogs often exhibit different binding affinities in enzyme inhibition compared to meta derivatives .
Chromene-Based Sulfonamides ()
- N-(3-(3-Methoxyphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4k): Structural Feature: Incorporates a chromene ring fused to the sulfonamide group. Physicochemical Data: Melting point and HRMS data are provided for analogs in this series (e.g., 4k: white solid, HRMS consistent with theoretical values).
Propargyl-Linked Derivatives ()
- N-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-4-methylbenzenesulfonamide (S6): Structural Feature: Propargyl spacer between the sulfonamide and 3-methoxyphenyl group. Synthesis: Prepared via Sonogashira coupling (74% yield), demonstrating a robust route for alkyne-containing sulfonamides. Comparison: The propargyl group may enhance reactivity in click chemistry or metal-catalyzed reactions compared to the parent compound .
Anticancer and Kinase-Inhibiting Derivatives ()
- 4-Bromo-N-(3-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (2b): Biological Activity: Part of a series evaluated for kinase inhibition and anticancer properties. Physicochemical Data: Molecular formula (C₃₀H₂₈BrN₅O₃S), HRMS (experimental m/z 618.00 vs. calculated 617.11).
Antibacterial and Lipoxygenase-Inhibiting Sulfonamides ()
- N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) :
- Biological Activity: Inhibits lipoxygenase (IC₅₀ = 85.79 ± 0.48 mM) and exhibits moderate antibacterial effects.
- Structural Insight: The dihydrobenzodioxin ring enhances lipophilicity, which may improve membrane penetration compared to simpler aryl sulfonamides.
- Comparison: The absence of a dihydrobenzodioxin group in the target compound may limit its enzyme inhibitory potency but reduce synthetic complexity .
Physicochemical and Spectroscopic Data Comparison
*Estimated based on analogs in .
Biological Activity
N-(3-Methoxyphenyl)-4-methylbenzenesulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 253.33 g/mol
This compound features a sulfonamide group attached to a substituted aromatic ring, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
The results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential application in treating infections caused by this pathogen .
Anticancer Activity
This compound has also demonstrated promising anticancer properties. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines.
Data Table: Anticancer Activity
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa (cervical) | 10 |
| MCF-7 (breast) | 15 |
| SKOV-3 (ovarian) | 12 |
The IC values indicate that the compound has a significant cytotoxic effect on cancer cells, particularly in the HeLa cell line, where it showed an IC of 10 µg/mL .
The mechanism underlying the biological activity of this compound involves several pathways:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Induction of Apoptosis : In cancer cells, the compound has been shown to induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : This compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated this compound's effectiveness against clinical isolates of MRSA. The results indicated that the compound significantly inhibited biofilm formation at concentrations as low as 4 µg/mL, highlighting its potential in treating persistent infections .
- Anticancer Research : In another study focused on breast cancer cells, this compound was found to enhance apoptosis when used in combination with other chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(3-Methoxyphenyl)-4-methylbenzenesulfonamide with high purity?
Methodological Answer:
The synthesis typically involves sulfonylation of 3-methoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions. Key steps include:
- Reaction Conditions : Stir equimolar amounts of 3-methoxyaniline and 4-methylbenzenesulfonyl chloride in a polar solvent (e.g., dichloromethane or THF) with a base like pyridine or triethylamine to scavenge HCl .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
- Yield Optimization : Excess sulfonyl chloride (1.2 eq.) and controlled temperature (0–25°C) minimize side products like disubstituted sulfonamides .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement. For example, orthogonal space groups (e.g., P212121) are common in sulfonamides .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+ peaks, with exact mass matching C14H15NO3S (theoretical m/z 277.07) .
Advanced: How can hydrogen-bonding networks in this compound crystals inform drug design?
Methodological Answer:
- Crystallographic Analysis : Use programs like SHELXL to identify N–H⋯O and N–H⋯N interactions. For example, sulfonamide NH groups often donate hydrogen bonds to sulfonyl oxygen acceptors, forming 1D chains or 3D frameworks .
- Impact on Solubility : Strong intermolecular hydrogen bonds reduce aqueous solubility but enhance thermal stability. Compare with analogues lacking methoxy groups to assess substituent effects .
- Drug Design : Modify substituents (e.g., replacing methoxy with nitro groups) to disrupt or enhance hydrogen bonding, optimizing bioavailability .
Advanced: How do conformational variations in this compound affect its biological activity?
Methodological Answer:
- Dihedral Angle Analysis : Calculate the C–S–N–C torsion angle (typically ~60–70° ) using X-ray data. Larger angles increase steric hindrance, potentially reducing binding affinity to targets like carbonic anhydrase .
- VSEPR Modeling : Use software like Gaussian to predict pyramidal geometry at the sulfonamide nitrogen, which influences hydrogen-bond donor capacity .
- Biological Testing : Compare IC50 values against conformational analogues (e.g., N-(4-methoxyphenyl) derivatives) to correlate structure-activity relationships (SAR) .
Advanced: What computational approaches are suitable for predicting the reactivity of this compound in metal-catalyzed reactions?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electron density at the sulfonamide sulfur and methoxy oxygen, predicting sites for electrophilic/nucleophilic attacks .
- Docking Studies : Screen for interactions with transition metals (e.g., Cu(I)) using AutoDock Vina. The sulfonamide group may coordinate metals via lone pairs on oxygen/nitrogen, influencing catalytic cycles .
- Reactivity Validation : Perform kinetic studies under Suzuki-Miyaura coupling conditions (Pd(PPh3)4, K2CO3) to test predictions .
Basic: How to validate crystallographic data for this compound?
Methodological Answer:
- Data Quality Metrics : Ensure R1 < 0.05 and wR2 < 0.15 after refinement with SHELXL. Use PLATON to check for missed symmetry or twinning .
- Hydrogen Bond Validation : Confirm donor-acceptor distances (2.6–3.0 Å) and angles (>120°) using Mercury. Compare with published sulfonamide structures .
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with deposition number cross-referencing .
Advanced: What strategies resolve contradictions in biological activity data for sulfonamide derivatives?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., rat neural stem cells ) and protocols (e.g., MTT assays) to minimize variability.
- Metabolite Profiling : Perform LC-MS to detect degradation products (e.g., hydrolyzed sulfonamides) that may confound activity measurements .
- Statistical Analysis : Apply ANOVA to compare IC50 values across multiple batches, identifying outliers due to impurities .
Advanced: How to design a QSAR model for this compound derivatives?
Methodological Answer:
- Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters .
- Model Training : Use partial least squares (PLS) regression on a dataset of 20+ analogues with measured IC50 values against a target (e.g., CA-II ).
- Validation : Calculate cross-validated R2 (>0.6) and RMSE (<0.5) to ensure predictive power .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards ).
- Ventilation : Use fume hoods to prevent inhalation of fine powders (H335 ).
- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid sulfonic acid release .
Advanced: How does the methoxy substituent influence the compound’s pharmacokinetics?
Methodological Answer:
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to assess demethylation rates via CYP450 enzymes. Compare with des-methoxy analogues .
- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Methoxy groups may enhance passive diffusion via increased lipophilicity (logP ~2.5 ).
- Plasma Protein Binding : Conduct equilibrium dialysis with human serum albumin. Sulfonamides often exhibit >90% binding, but methoxy groups may reduce affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
